N-Phthaloyl-DL-methionine: A Comprehensive Technical Overview
N-Phthaloyl-DL-methionine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phthaloyl-DL-methionine is a chemical compound derived from the essential amino acid DL-methionine. The introduction of a phthaloyl group to the amino functionality modifies its physicochemical properties and potential biological activities. This modification is a common strategy in medicinal chemistry to protect the amino group during synthesis or to alter the pharmacological profile of the parent molecule. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential applications of N-Phthaloyl-DL-methionine, drawing from available scientific literature and chemical databases.
Chemical and Physical Properties
N-Phthaloyl-DL-methionine is structurally characterized by a phthalimide (B116566) group attached to the alpha-amino group of DL-methionine. This imparts a significant hydrophobic character to the molecule. While extensive experimental data for this specific derivative is not widely available in public databases, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄S | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 279.31 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5464-44-8 | --INVALID-LINK--[1] |
| Boiling Point | 492°C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 251.4°C | --INVALID-LINK--[1] |
| Density | 1.422 g/cm³ | --INVALID-LINK--[1] |
| Melting Point | Not Available | --INVALID-LINK--[1] |
| Solubility | Not Available | --INVALID-LINK--[1] |
| Appearance | Not specified | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
Synthesis
The synthesis of N-phthaloyl amino acids is a well-established procedure in organic chemistry. Several methods have been reported for the N-phthaloylation of amino acids, which can be adapted for the synthesis of N-Phthaloyl-DL-methionine.
Experimental Protocol: Synthesis via Phthalic Anhydride (B1165640)
A common and direct method involves the reaction of DL-methionine with phthalic anhydride.
Materials:
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DL-methionine
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Phthalic anhydride
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Glacial acetic acid
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10% Hydrochloric acid
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Ethanol
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Water
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Diethyl ether
Procedure:
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A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is refluxed in glacial acetic acid for 5-7 hours.[3]
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The reaction progress can be monitored by thin-layer chromatography.
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After completion, the glacial acetic acid is removed under reduced pressure to yield a viscous oil.[3]
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Water is added to the residue, followed by acidification with 10% hydrochloric acid, and the mixture is refluxed for an additional hour.[3]
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Upon cooling, the product is extracted with a mixture of diethyl ether and water.[3]
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The crude product is then purified by recrystallization from an ethanol-water mixture to afford N-Phthaloyl-DL-methionine.[3]
A study on the synthesis of the L-enantiomer, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, utilized a similar approach where L-methionine and phthalic anhydride were heated at 423 K (150 °C) with constant stirring for 2 hours. The crude product was then purified by crystallization from an ethanol/water mixture.[4]
Spectroscopic and Structural Analysis
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the phthalimide aromatic protons (around 7.8 ppm), the methine proton adjacent to the nitrogen, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the thioether group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide group and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the methionine side chain. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the phthalimide and carboxylic acid groups, C-N stretching, S-C stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (279.31 g/mol ). |
A crystal structure of the L-enantiomer, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, has been reported. The 1,3-dioxoisoindolin-2-yl unit is planar and is oriented at a dihedral angle of 79.14 (18)° to the carboxylate group. In the crystal, molecules are connected through O—H⋯O and C—H⋯O hydrogen bonds.[4]
Biological Activity and Potential Applications
The biological activity of N-Phthaloyl-DL-methionine has not been extensively studied, and specific signaling pathways have not been elucidated. However, based on its chemical structure and the known roles of its constituent parts, several potential applications can be considered.
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Pharmaceutical Synthesis: N-Phthaloyl-DL-methionine serves as a protected form of DL-methionine, making it a useful intermediate in the synthesis of more complex pharmaceutical compounds. The phthaloyl group can be removed under specific conditions to deprotect the amino group for further reactions.
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Chelating Agent: The presence of the carboxylic acid and the sulfur atom in the methionine side chain suggests potential metal-chelating properties. This could be explored for applications in heavy metal remediation or as a component in metal-containing drugs.[1]
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Biological Research: As a derivative of an essential amino acid, N-Phthaloyl-DL-methionine could be used as a tool compound in studies of methionine metabolism and its role in various cellular processes. Research on DL-methionine has indicated its involvement in activating the Wnt/β-catenin signaling pathway, which is crucial for intestinal development. Further investigation is needed to determine if N-Phthaloyl-DL-methionine retains or modulates this activity.
Conclusion
N-Phthaloyl-DL-methionine is a derivative of DL-methionine with potential applications in chemical synthesis and biological research. While its fundamental physicochemical properties are partially documented, a significant gap exists in the experimental data regarding its melting point, solubility, detailed spectroscopic characterization, and specific biological activities. Further research is warranted to fully elucidate the properties and potential of this compound, which may unlock its utility in various scientific and industrial domains. The synthesis protocols outlined provide a basis for obtaining this compound for further investigation.
